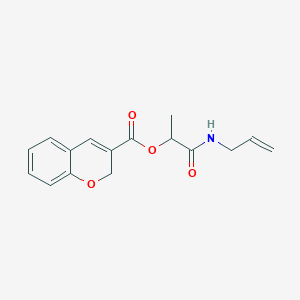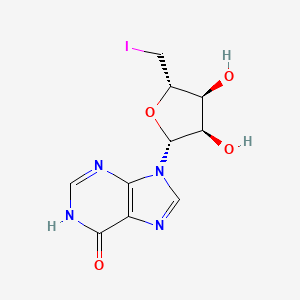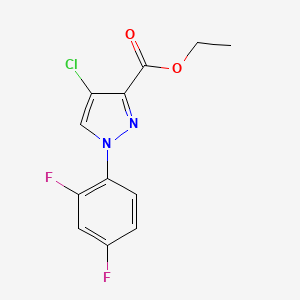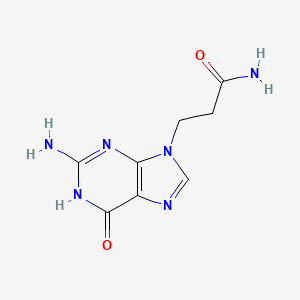
4-Chloro-2,6-dihydrazinylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,6-dihydrazinylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dihydrazinylpyrimidine typically involves the nucleophilic substitution of 4,6-dichloropyrimidine with hydrazine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:
Starting Material: 4,6-Dichloropyrimidine
Reagent: Hydrazine hydrate
Solvent: Ethanol or methanol
Reaction Conditions: Reflux for several hours
The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-Chloro-2,6-dihydrazinylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydrazinyl groups can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
科学的研究の応用
4-Chloro-2,6-dihydrazinylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and antibacterial agents.
Materials Science: The compound is used in the development of advanced materials such as polymers and nanomaterials.
Biological Research: It serves as a probe for studying enzyme mechanisms and as a ligand in coordination chemistry.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 4-Chloro-2,6-dihydrazinylpyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting key enzymes or interacting with nucleic acids. The hydrazinyl groups can form covalent bonds with enzyme active sites, leading to enzyme inhibition. Additionally, the compound can intercalate with DNA, disrupting its function and leading to cell death.
類似化合物との比較
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 4-Chloro-2,6-dihydrazinylpyrimidine.
2,4-Diamino-6-chloropyrimidine: Another pyrimidine derivative with similar reactivity.
2-Chloro-4,6-dimethylpyrimidine: A related compound with different substituents.
Uniqueness
This compound is unique due to the presence of both chloro and hydrazinyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
特性
| 6972-15-2 | |
分子式 |
C4H7ClN6 |
分子量 |
174.59 g/mol |
IUPAC名 |
(4-chloro-6-hydrazinylpyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C4H7ClN6/c5-2-1-3(10-6)9-4(8-2)11-7/h1H,6-7H2,(H2,8,9,10,11) |
InChIキー |
MFYZPZRBVZQMTC-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(N=C1Cl)NN)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B12928255.png)
![Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12928261.png)

![6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B12928292.png)






